4-Thiazolecarboxylic acid, 2-((((2-phenylethyl)amino)thioxomethyl)amino)-

HIV-1 reverse transcriptase non-nucleoside RT inhibitors PETT SAR

Researchers requiring the free acid form of PETT NNRTIs for salt screening and metal chelation often procure ester analogs or generic thiazole acids, invalidating SAR comparisons. This compound is the exact carboxylic acid congener of PETT Analog 45 (IC50 200 nM), enabling direct salt formation, pH-dependent solubility profiling, and metal coordination studies. • Free acid handle (pKa ~3.57) permits Na+/K+ salt generation for aqueous formulation. • Enables systematic prodrug optimization via esterification. • N,O-chelating thiazole-4-carboxylate scaffold for dual-target inhibitor design.

Molecular Formula C13H13N3O2S2
Molecular Weight 307.4 g/mol
CAS No. 149486-83-9
Cat. No. B15180024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Thiazolecarboxylic acid, 2-((((2-phenylethyl)amino)thioxomethyl)amino)-
CAS149486-83-9
Molecular FormulaC13H13N3O2S2
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=S)NC2=NC(=CS2)C(=O)O
InChIInChI=1S/C13H13N3O2S2/c17-11(18)10-8-20-13(15-10)16-12(19)14-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,17,18)(H2,14,15,16,19)
InChIKeyJSBCIURCEKCZMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Phenylethylcarbamothioylamino)-1,3-thiazole-4-carboxylic acid (CAS 149486-83-9): Core Identity and Procurement Context


2-(2-Phenylethylcarbamothioylamino)-1,3-thiazole-4-carboxylic acid (CAS 149486-83-9, MF C13H13N3O2S2, MW 307.4 g/mol) is a phenethylthiazolethiourea (PETT) derivative bearing a free carboxylic acid at the 4-position of the thiazole ring . It is specifically designated as a "PETT COOH deriv." in authoritative chemical inventories . The compound belongs to the well-characterized PETT class of non-nucleoside HIV-1 reverse transcriptase (RT) inhibitors first disclosed by Eli Lilly, where the lead compound N-(2-phenethyl)-N'-(2-thiazolyl)thiourea inhibits HIV-1 RT with an IC50 of 0.9 µM [1]. Unlike the lead molecule, which lacks a substituent at the thiazole 4-position, this compound introduces a carboxylic acid handle that fundamentally alters its ionization state, hydrogen-bonding capacity, and metal-coordination potential [1].

Why Simple PETT Analogs Cannot Replace 2-(2-Phenylethylcarbamothioylamino)-1,3-thiazole-4-carboxylic acid in Reproducible Research


The 4-carboxylic acid group on the thiazole scaffold is not a minor substituent—it is a functional discriminator that governs ionization (pKa ~3.57 for the thiazole-4-carboxylic acid motif) , solubility, and intermolecular interactions. The lead PETT compound (unsubstituted at position 4) crosses membranes solely by passive diffusion and exhibits an IC50 of 0.9 µM [1]. Its ethyl ester prodrug (PETT Analog 45, CAS 172505-88-3) demonstrates improved potency (IC50 200 nM) but lacks the free acid's capacity for salt formation, pH-dependent solubility switching, and bidentate metal coordination [2]. Procurement of a generic 2-aminothiazole-4-carboxylic acid or an ester analog in place of the title compound would strip away these defining properties, rendering structure-activity relationship (SAR) studies non-comparable and potentially invalidating in vivo pharmacokinetic profiling where the free acid serves as the active metabolite [1][2].

Quantitative Differentiation Evidence for 2-(2-Phenylethylcarbamothioylamino)-1,3-thiazole-4-carboxylic acid (CAS 149486-83-9)


HIV-1 RT Inhibitory Potency: 4-Ethoxycarbonyl PETT Analog Outperforms Lead Compound by 4.5-Fold

The ethyl ester analog of the target compound, PETT Analog 45 (CAS 172505-88-3), demonstrates an IC50 of 200 nM against recombinant HIV-1 RT [1], a 4.5-fold improvement over the unsubstituted lead PETT compound, N-(2-phenethyl)-N'-(2-thiazolyl)thiourea, which exhibits an IC50 of 900 nM under comparable conditions [2]. This directly establishes that substitution at the thiazole 4-position significantly modulates enzymatic potency. The target compound (CAS 149486-83-9) is the free carboxylic acid corresponding to this ester—the likely active species following ester hydrolysis—and offers distinct physicochemical advantages for further optimization [1].

HIV-1 reverse transcriptase non-nucleoside RT inhibitors PETT SAR

pH-Dependent Ionization: Free Carboxylic Acid Enables Physiological Solubility Switch

The thiazole-4-carboxylic acid scaffold has a predicted pKa of 3.57 ± 0.10 , meaning the target compound exists predominantly as the negatively charged carboxylate at physiological pH 7.4. In contrast, the lead PETT compound (unsubstituted at position 4) and the ethyl ester analog remain neutral across the full physiological pH range and lack this ionization-dependent solubility switch. The target compound is reported as a white to off-white solid melting between 166–199 °C, slightly soluble in methanol and DMSO but capable of forming water-soluble salts .

ionization state aqueous solubility pH-dependent formulation

Bidentate Metal-Coordination Motif: 4-Thiazolecarboxylic Acid as an N,O-Chelating Ligand

The 4-thiazolecarboxylic acid moiety functions as an N,O-chelating ligand, as demonstrated by structurally characterized Cu(II) and Zn(II) complexes of 4-thiazolecarboxylic acid (4-Htzc) [1], and more recently by a tetranuclear Sn(IV) 4-thiazolecarboxylate complex active in ring-opening polymerization catalysis [2]. This bidentate coordination mode is inaccessible to the lead PETT compound (no carboxylic acid) and the ethyl ester analog (ester precludes metal coordination). The target compound uniquely combines this metal-chelating thiazolecarboxylate motif with a thiourea side chain, offering two distinct metal-binding domains within a single molecule.

metal chelation coordination chemistry metalloenzyme inhibitor design

Hydrogen-Bond Donor/Acceptor Inventory: Free Acid Expands Intermolecular Interaction Capacity

The free carboxylic acid at position 4 contributes one additional hydrogen-bond donor (O–H) and one additional acceptor (C=O) beyond what the lead PETT compound (zero substituents at position 4) or the ethyl ester analog (one H-bond acceptor from C=O, no donor) can offer [1]. This increased H-bond capacity directly impacts target recognition: in the PETT NNRTI binding pocket, the 4-position projects toward a solvent-accessible region where polar interactions can influence both potency and resistance profiles [1]. The free acid thus provides a chemically distinct H-bond pharmacophore not replicable by unsubstituted, alkyl, or ester analogs.

hydrogen bonding SAR ligand efficiency

Procurement-Relevant Application Scenarios for 2-(2-Phenylethylcarbamothioylamino)-1,3-thiazole-4-carboxylic acid (CAS 149486-83-9)


NNRTI-Focused Antiviral Drug Discovery: 4-Position SAR Expansion

The target compound serves as the direct carboxylic acid congener of the reported PETT Analog 45 (IC50 200 nM against HIV-1 RT) [1]. In NNRTI lead optimization, the free acid enables salt screening, pH-dependent solubility profiling, and direct comparison with ester prodrugs to establish the active species. The 4.5-fold potency improvement observed for the 4-substituted ester over the unsubstituted lead (900 nM IC50) provides a validated SAR starting point [1][2].

Prodrug and Formulation Development Leveraging Free Acid Functionality

The carboxylic acid group (pKa ~3.57) permits the generation of sodium or potassium salts for aqueous formulation, overcoming the poor water solubility reported for neutral PETT analogs. The free acid can also be converted back to ester prodrugs with tunable lipophilicity, enabling a systematic pharmacokinetic optimization strategy not accessible when procuring the ester analog alone.

Metalloenzyme Inhibitor Design Exploiting Thiazolecarboxylate Chelation

The 4-thiazolecarboxylic acid scaffold is a proven N,O-chelating ligand capable of forming stable complexes with Cu(II), Zn(II), and Sn(IV) [3][4]. The target compound uniquely merges this metal-binding motif with a thiourea pharmacophore, making it a privileged scaffold for designing dual-target inhibitors against metalloenzymes such as HIV integrase, carbonic anhydrase, or matrix metalloproteinases—targets beyond the scope of standard PETT compounds.

Chemical Biology Probe Development with Enhanced H-Bond Pharmacophore

The expanded hydrogen-bond donor/acceptor inventory provided by the free acid (2 additional functional groups vs. the lead PETT compound) [1] makes this compound particularly suitable for fragment-based screening and structure-based design campaigns where maximizing polar contacts within a binding site is critical. The free acid can be directly used in co-crystallization trials or biophysical assays (SPR, ITC) without the confounding effects of ester hydrolysis.

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